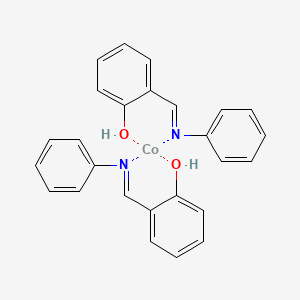![molecular formula C14H24N4S6Sn B14673559 Dibutyl-bis[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]stannane CAS No. 35924-28-8](/img/structure/B14673559.png)
Dibutyl-bis[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibutyl-bis[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]stannane is a chemical compound that belongs to the class of organotin compounds. It is characterized by the presence of tin (Sn) atoms bonded to organic groups, specifically the 3-methylsulfanyl-1,2,4-thiadiazole moiety.
Preparation Methods
The synthesis of dibutyl-bis[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]stannane typically involves the reaction of dibutyltin dichloride with 3-methylsulfanyl-1,2,4-thiadiazole-5-thiol. The reaction is carried out in an inert atmosphere, often using solvents such as toluene or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Chemical Reactions Analysis
Dibutyl-bis[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]stannane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the thiadiazole moiety to its corresponding thiol or sulfide derivatives.
Scientific Research Applications
Dibutyl-bis[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]stannane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organotin compounds and as a catalyst in various organic reactions.
Biology: The compound has shown potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interfere with cellular processes in cancer cells.
Industry: It is used in the production of polymers and as a stabilizer in the manufacturing of plastics.
Mechanism of Action
The mechanism of action of dibutyl-bis[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]stannane involves its interaction with cellular components. The compound can bind to proteins and enzymes, altering their function and leading to cellular disruption. In antimicrobial applications, it disrupts the cell membrane integrity of microbes, leading to cell death. In anticancer research, it interferes with DNA replication and repair processes, inhibiting cancer cell proliferation .
Comparison with Similar Compounds
Dibutyl-bis[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]stannane can be compared with other organotin compounds such as:
Dibutyltin dilaurate: Used as a catalyst in the production of polyurethane foams.
Dibutyltin diacetate: Employed in the synthesis of various organic compounds.
Properties
CAS No. |
35924-28-8 |
|---|---|
Molecular Formula |
C14H24N4S6Sn |
Molecular Weight |
559.5 g/mol |
IUPAC Name |
dibutyl-bis[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]stannane |
InChI |
InChI=1S/2C4H9.2C3H4N2S3.Sn/c2*1-3-4-2;2*1-7-2-4-3(6)8-5-2;/h2*1,3-4H2,2H3;2*1H3,(H,4,5,6);/q;;;;+2/p-2 |
InChI Key |
CVVAGRHGPBUXGI-UHFFFAOYSA-L |
Canonical SMILES |
CCCC[Sn](CCCC)(SC1=NC(=NS1)SC)SC2=NC(=NS2)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


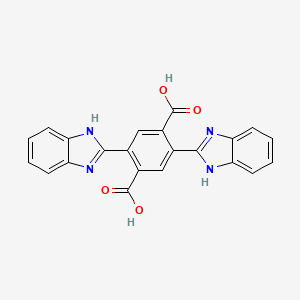
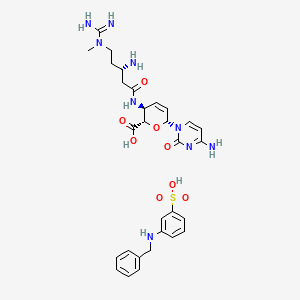
![Oxotris[2-(phenylsulfanyl)ethyl]-lambda~5~-phosphane](/img/structure/B14673494.png)
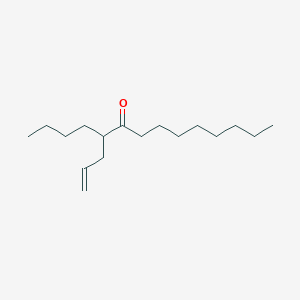
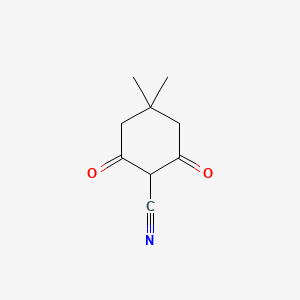
![5H-[1,3]thiazolo[5,4-h][1,4]benzothiazine](/img/structure/B14673500.png)
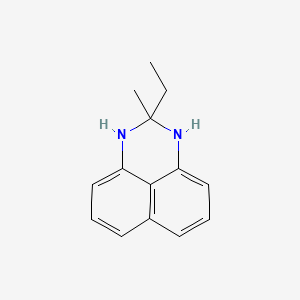
![4-Chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-3-hydroxy-2-methyl-1-phenylbutan-1-one](/img/structure/B14673503.png)

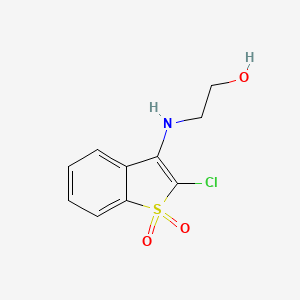
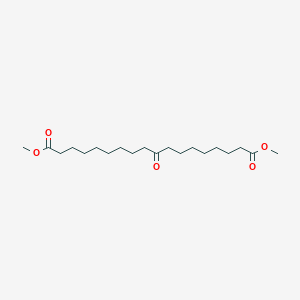
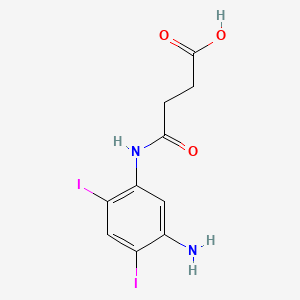
![L-Alanine, N-[(ethylthio)thioxomethyl]-](/img/structure/B14673534.png)
